molecular formula C14H17N3O4S B2556026 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1210317-06-8

2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B2556026
CAS No.: 1210317-06-8
M. Wt: 323.37
InChI Key: JHKVYBRZQSNZCC-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
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Scientific Research Applications

Phosphatidylinositol 3-Kinase Inhibitors for Idiopathic Pulmonary Fibrosis and Cough Treatment

Research by Norman (2014) discusses the use of phosphatidylinositol 3-kinase inhibitors, closely related to benzenesulfonamide derivatives, for treating idiopathic pulmonary fibrosis and cough. This study indicates the potential of such compounds in addressing pulmonary conditions, supported by in vitro data and Phase I clinical trials Evaluation of WO2013117503 and WO2013117504: the use of PI3K inhibitors to treat cough or idiopathic pulmonary fibrosis.

Cancer Treatment through Photodynamic Therapy

Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield suitable for photodynamic therapy applications in cancer treatment. This highlights the role of benzenesulfonamide derivatives in developing photosensitizers for cancer therapy The new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing schiff base.

Antiproliferative Agents Against Tumor Cell Lines

Motavallizadeh et al. (2014) prepared N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. The synthesized compounds were evaluated against various tumor cell lines, with some showing higher antiproliferative activity than standard drugs. This study underscores the potential of benzenesulfonamide derivatives as a basis for developing new anticancer agents Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides.

Cognitive Enhancing Properties in Neurological Models

Hirst et al. (2006) explored SB-399885, a compound related to benzenesulfonamide, for its cognitive enhancing properties in aged rat models. The compound was found to improve cognitive deficits associated with aging and Alzheimer's disease, indicating the potential of benzenesulfonamide derivatives in developing treatments for neurological conditions SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models.

Properties

IUPAC Name

2-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-21-12-6-2-3-7-13(12)22(19,20)16-10-5-11-17-14(18)8-4-9-15-17/h2-4,6-9,16H,5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKVYBRZQSNZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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